molecular formula C8H5F3O2 B2762825 4-(Difluoromethyl)-3-fluorobenzoic acid CAS No. 1780188-78-4

4-(Difluoromethyl)-3-fluorobenzoic acid

Cat. No.: B2762825
CAS No.: 1780188-78-4
M. Wt: 190.121
InChI Key: OKQMWAGMDCSUTC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Scientific Disciplines

Fluorinated organic compounds are integral to numerous sectors, including the pharmaceutical, agrochemical, and materials science industries. youtube.comnih.gov In drug discovery, it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.govnih.gov This prevalence is a testament to fluorine's ability to enhance the efficacy and pharmacokinetic profiles of bioactive molecules. nih.gov The introduction of fluorine can lead to improved metabolic stability, increased binding affinity to biological targets, and optimized membrane permeability. nih.govtandfonline.com Similarly, in agrochemicals, fluorination is a key strategy for developing more potent and selective herbicides, insecticides, and fungicides. youtube.com In materials science, fluorinated compounds are used to create advanced polymers, liquid crystals, and coatings with desirable properties like high thermal stability and chemical resistance. youtube.com

The fluorine atom possesses a unique combination of properties that makes it a powerful tool for modifying molecules. As the most electronegative element, it creates strong, polarized carbon-fluorine (C-F) bonds, which are significantly stronger than carbon-hydrogen (C-H) bonds. mdpi.com This increased bond strength often imparts greater metabolic stability to a molecule by blocking sites susceptible to oxidative metabolism by enzymes. nih.govresearchgate.net

Furthermore, the substitution of hydrogen with fluorine, which is of a comparable size, can alter a molecule's electronic distribution, thereby influencing its acidity (pKa) and basicity. tandfonline.com This modulation can enhance a compound's bioavailability and its ability to interact with specific biological targets. nih.gov Fluorine substitution also typically increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes. nih.govtandfonline.com These combined effects make fluorine a crucial element for fine-tuning the physicochemical properties of compounds in research and development. tandfonline.com

The field of organofluorine chemistry has evolved significantly from its early days, which were often characterized by the use of harsh and non-selective reagents. Historically, methods like the Schiemann reaction were pivotal for introducing fluorine into aromatic rings. researchgate.netwikipedia.org The development of new fluorinating agents and catalytic methods has revolutionized the synthesis of complex fluorinated molecules. researchgate.netarkat-usa.org Modern techniques allow for more precise and regioselective fluorination under milder conditions. researchgate.net The emergence of electrophilic fluorinating reagents and advancements in metal-mediated fluorination have enabled "late-stage fluorination," a strategy where fluorine is introduced at a late step in a synthetic sequence. This approach is highly valuable in drug discovery, as it allows for the rapid generation of fluorinated analogues of complex lead compounds for biological evaluation. researchgate.net

Contextualization of 4-(Difluoromethyl)-3-fluorobenzoic Acid within Contemporary Research

Within the broad class of fluorinated compounds, this compound stands out as a specialized building block. Its structure combines a benzoic acid moiety with two distinct types of fluorine substitution: a single fluorine atom on the aromatic ring and a difluoromethyl group. This specific arrangement of functional groups makes it a molecule of significant interest for synthetic and medicinal chemistry.

The research interest in this compound stems from its unique structural features. The difluoromethyl (CF2H) group is of particular importance in drug design. It is recognized as a metabolically stable bioisostere of functional groups like hydroxyl (OH), thiol (SH), or amine (NH2) groups. nih.govalfa-chemistry.com Crucially, the CF2H group can act as a lipophilic hydrogen bond donor, a property that can enhance binding affinity and specificity to protein targets. nih.govalfa-chemistry.comacs.org This characteristic is distinct from the more common trifluoromethyl (CF3) group, which is not a hydrogen bond donor. acs.org

The structure of this compound makes it a highly relevant intermediate across several chemical sciences. Its primary application lies in medicinal chemistry and drug discovery, where it serves as a starting material for the synthesis of complex bioactive molecules. nih.gov The benzoic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing it to be incorporated into larger molecular frameworks. Researchers utilize such fluorinated building blocks to synthesize novel compounds for screening as potential therapeutics, leveraging the known benefits of the difluoromethyl group to improve pharmacokinetic properties. researchgate.net

Scope and Objectives of Research on this compound

Current and future research involving this compound is primarily focused on its application as a synthetic intermediate. The main objective is to exploit its unique combination of functional groups to construct novel molecules with enhanced biological activity and drug-like properties. The scope of this research includes:

Synthesis of Novel Bioactive Compounds: Utilizing the carboxylic acid for coupling reactions to build libraries of compounds for high-throughput screening against various biological targets.

Investigation of Structure-Activity Relationships (SAR): Systematically incorporating this moiety into known pharmacophores to study how the specific fluorination pattern influences biological activity and selectivity.

Development of New Agrochemicals and Materials: Exploring its use as a building block for creating new pesticides or advanced materials where the properties imparted by the fluorine substituents are advantageous.

The overarching goal is to leverage the distinct physicochemical properties of this compound to design next-generation pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1780188-78-4
Molecular Formula C₈H₅F₃O₂
Molecular Weight 194.12 g/mol
Storage Condition 2-8°C, Inert Gas myskinrecipes.com

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a valuable fluorinated building block in medicinal and materials chemistry, is achieved through various strategic approaches. The primary challenge lies in the precise introduction of both the difluoromethyl group and the fluorine atom onto the benzoic acid scaffold. This article explores the key synthetic methodologies, focusing on the incorporation of these crucial fluorine-containing moieties through direct difluoromethylation and fluorination of functionalized precursors.

Properties

IUPAC Name

4-(difluoromethyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQMWAGMDCSUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Derivatization of 4 Difluoromethyl 3 Fluorobenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through esterification, amidation, and reduction.

Esterification of 4-(Difluoromethyl)-3-fluorobenzoic acid is a fundamental transformation used to modify the compound's polarity, solubility, and pharmacokinetic properties. Standard methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are applicable. globalscientificjournal.com More advanced techniques employ coupling agents or heterogeneous catalysts to achieve ester formation under mild conditions, which is particularly useful for sensitive substrates. For instance, the use of metal-organic framework catalysts like UiO-66-NH2 has been shown to be effective for the esterification of various fluorinated aromatic carboxylic acids with methanol, offering high conversion yields. rsc.org The reaction of carboxylic acids with reagents like difluoromethyl diazomethane (B1218177) also provides a direct route to difluoromethyl esters. researchgate.netfigshare.com

Table 1: Illustrative Esterification Conditions for Aromatic Carboxylic Acids

Catalyst/Method Alcohol Conditions Typical Yield
H₂SO₄ (catalytic) Methanol/Ethanol Reflux Good to Excellent
DCC/DMAP Various Room Temperature High
UiO-66-NH₂ Methanol 120°C, 10 hours High
HCF₂CHN₂ - Mild, various solvents Excellent

This table presents generalized conditions applicable to aromatic carboxylic acids and does not represent specific experimental results for this compound.

The conversion of the carboxylic acid to an amide is a critical reaction, often employed in the synthesis of biologically active molecules. This transformation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be accomplished using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under mild conditions. Recent advancements include the use of catalysts like titanium tetrafluoride (TiF₄) for the direct amidation of aromatic carboxylic acids with amines in refluxing toluene, offering good to excellent yields. researchgate.net These methods allow for the coupling of this compound with a diverse range of amines and amino acid esters.

The carboxylic acid group can be reduced to a primary alcohol, (4-(difluoromethyl)-3-fluorophenyl)methanol, which serves as a precursor for further derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are typically required for this transformation. The resulting benzyl (B1604629) alcohol can then be used in subsequent reactions, such as ether synthesis or conversion to a benzyl halide, opening pathways to a different class of derivatives.

Reactivity of the Aromatic Ring and Substituents

The electronic nature of the aromatic ring in this compound is significantly influenced by its substituents, which dictates its susceptibility to electrophilic and nucleophilic attack.

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The benzene (B151609) ring of this compound is heavily deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups: the carboxylic acid (-COOH), the fluorine (-F), and the difluoromethyl (-CHF₂) group.

The directing effects of these substituents are as follows:

-COOH group: Strongly deactivating and a meta-director.

-F group: Deactivating via induction but an ortho, para-director due to resonance.

-CHF₂ group: Strongly deactivating via induction and considered a meta-director.

Given the combined deactivating nature of these groups, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would be necessary to achieve electrophilic substitution. imperial.ac.uk The substitution pattern would be determined by the complex interplay of these directing effects. The position ortho to the fluorine and meta to the carboxyl group (C-2 position) and the position meta to both the carboxyl and difluoromethyl groups (C-5 position) are the most likely sites for substitution, though reactions are expected to be slow and may yield mixtures of products.

Nucleophilic aromatic substitution (SNAr) is a plausible and potentially highly useful reaction pathway for this molecule. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com

In this compound, the ring is highly electron-deficient. The fluorine atom at the C-3 position is a potential leaving group. Its departure is activated by the strong electron-withdrawing effects of the ortho-difluoromethyl group and the para-carboxylic acid group. These positional relationships are ideal for stabilizing the intermediate carbanion formed upon nucleophilic attack. masterorganicchemistry.com Therefore, reaction with strong nucleophiles (e.g., alkoxides, amines, thiolates) could lead to the selective displacement of the fluoride (B91410) ion, providing a direct route to a variety of 3-substituted derivatives. nih.gov While aryl fluorides are often excellent substrates for SNAr reactions, the difluoromethyl group itself is generally not a leaving group under these conditions. youtube.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(4-(Difluoromethyl)-3-fluorophenyl)methanol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Dicyclohexylcarbodiimide (DCC)
Lithium aluminum hydride
Sulfuric acid
Titanium tetrafluoride

Metalation and Cross-Coupling Reactions at Aromatic Positions

The functionalization of the aromatic core of this compound can be achieved through directed ortho-metalation (DoM). In this strategy, a functional group directs the deprotonation of a nearby aromatic C-H bond by a strong base, typically an organolithium reagent, creating a highly reactive aryllithium intermediate that can be trapped by various electrophiles. wikipedia.org

The carboxylic acid group is a known directing metalation group (DMG). rsc.org Upon deprotonation by two equivalents of a strong base (e.g., n-butyllithium), it forms a dilithio species that directs a third equivalent of the base to deprotonate the C2 position, which is ortho to the carboxylate. rsc.org The fluorine atom at the C3 position is also a weak DMG and would further activate the C2 position for deprotonation. Conversely, the electron-withdrawing nature of the difluoromethyl group at C4 would deactivate the adjacent C5 position. Therefore, directed metalation is predicted to occur with high regioselectivity at the C2 position.

While specific examples utilizing this compound as a substrate for DoM are not prevalent in the surveyed literature, the established principles of DoM on substituted benzoic acids allow for a reliable prediction of its reactivity. rsc.orgharvard.edu The resulting aryllithium intermediate at the C2 position could be reacted with a range of electrophiles to introduce new substituents, as shown in the table below.

Potential ElectrophileIntroduced Substituent at C2Potential Product Class
Iodine (I₂)-IAryl Iodides
Dimethyl disulfide (MeSSMe)-SMeAryl Methyl Thioethers
N,N-Dimethylformamide (DMF)-CHOFormyl Benzoic Acids
Carbon Dioxide (CO₂)-COOHPhthalic Acid Derivatives
Trimethylsilyl chloride (TMSCl)-Si(CH₃)₃Silylated Benzoic Acids

This strategy provides a pathway to contiguously substituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution methods.

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a passive substituent; its C-H and C-F bonds can participate in a variety of chemical transformations, enabling further diversification of the molecular scaffold.

Recent advances in frustrated Lewis pair (FLP) chemistry have enabled the selective activation of strong C-F bonds in polyfluorinated compounds. nih.govnih.gov An FLP, consisting of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, can cooperatively activate a C-F bond. The Lewis acid abstracts a fluoride anion, while the Lewis base attacks the resulting electron-deficient carbon center. proquest.com

This methodology allows for the monoselective activation of a C-F bond in a difluoromethyl group. researchgate.net The resulting intermediate, typically a phosphonium (B103445) or pyridinium (B92312) salt, can then undergo further reactions. For de-fluorination, this activated intermediate could be subjected to hydrogenation to replace the fluorine with hydrogen, yielding a monofluoromethyl group.

Conversely, this activation provides a route for re-fluorination, particularly for isotopic labeling. It has been demonstrated that FLP-activated difluoromethyl groups can undergo nucleophilic substitution with fluoride ions. nih.gov This is highly significant for positron emission tomography (PET) imaging, as it allows for the introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope into the molecule. nih.govresearchgate.net

ProcessReagents/MethodResulting GroupSignificance
De-fluorination1. FLP (e.g., B(C₆F₅)₃ / P(o-Tol)₃) 2. Hydrogenolysis-CH₂FConversion to monofluoromethyl group.
Re-fluorination (Isotopic Labeling)1. FLP Activation 2. Nucleophilic Fluorination with [¹⁸F]F⁻-[¹⁸F]CF₂HSynthesis of PET imaging agents. researchgate.net

The FLP-mediated activation strategy is also a powerful tool for converting the difluoromethyl group into other functionalized fluoroalkyl moieties. Once the C-F bond is activated and transformed into a more labile group (e.g., a phosphonium salt), it becomes susceptible to nucleophilic attack by a variety of reagents. proquest.com This allows for the formal replacement of a fluorine atom with other substituents, opening a pathway to a diverse array of α,α-difluorobenzyl derivatives.

The hydrogen atom of the difluoromethyl group is significantly more acidic than a typical benzylic proton due to the strong electron-withdrawing effect of the two fluorine atoms. This allows the CF₂H group to act as a "masked nucleophile". acs.org Using a combination of a very strong Brønsted base (e.g., a superbase) and a weak Lewis acid to stabilize the resulting anion, the difluoromethyl group can be deprotonated to form a nucleophilic Ar-CF₂⁻ synthon. acs.org

This stabilized difluoromethyl anion is a potent nucleophile that reacts readily with a wide range of electrophiles at room temperature. acs.org This transformation is highly valuable as it allows for the construction of difluoromethylene-bridged compounds (Ar-CF₂-R), which are important motifs in medicinal chemistry.

Electrophile ClassExampleProduct TypeReference
CarbonylsBenzophenone1,1-diaryl-2,2-difluoroethanol acs.org
IminesN-Benzylideneaniline1,2-diaryl-1,1-difluoro-ethylamine acs.org
DisulfidesDiphenyl disulfideAryl(difluoromethyl)phenyl sulfide acs.org
Activated HeterocyclesPyridine (B92270) / B(C₆F₅)₃Dihydropyridine derivative acs.org
Aryl Halides (via transmetalation)Iodobenzene1-(difluoromethyl)-1'-phenylbenzene acs.org

This reactivity effectively reverses the typical polarity of the difluoromethyl group, turning it from a non-reactive terminus into a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are powerful tools for rapidly generating molecular complexity. researchgate.net The carboxylic acid functionality of this compound makes it an ideal candidate for incorporation into several classes of MCRs, most notably the Ugi four-component reaction (Ugi-4CR). nih.gov

The Ugi reaction involves an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid, which combine to form a dipeptide-like α-acylamino amide scaffold. rsc.org

While the direct synthesis of spirocycles from a one-pot MCR involving this compound is not explicitly detailed in the surveyed literature, the Ugi reaction serves as a prime example of how this building block can be used to generate complex heterocyclic precursors. beilstein-journals.orgnih.gov By choosing appropriate starting materials, the Ugi product can be designed to undergo subsequent intramolecular cyclization reactions, leading to a wide variety of heterocyclic systems.

For instance, if one of the reactants (the amine or aldehyde) contains a second functional group, a post-Ugi transformation can be triggered to form a new ring. This Ugi/post-cyclization strategy is a well-established method for creating libraries of diverse heterocycles. beilstein-journals.org

Furthermore, the synthesis of spirocyclic systems often involves MCRs that utilize cyclic ketones or isatins as one of the components. bohrium.combenthamscience.com An MCR product derived from this compound could potentially be elaborated into a spirocyclic scaffold through subsequent ring-forming reactions. The inherent three-dimensionality of spirocycles is highly sought after in drug discovery to improve binding affinity and pharmacokinetic properties. bohrium.com The incorporation of the 3-fluoro-4-(difluoromethyl)phenyl moiety via an MCR would allow for the exploration of this valuable chemical space.

Tandem and Cascade Reactions Involving this compound

The primary route to engaging this compound in such reaction sequences would involve the activation or modification of its carboxylic acid functionality. Conversion to more reactive intermediates like acid chlorides, amides, or esters would furnish substrates poised for subsequent intramolecular or intermolecular reactions.

A hypothetical, yet chemically sound, tandem reaction could involve the initial conversion of this compound to its corresponding acid chloride. This activated intermediate could then undergo a multi-component reaction. For instance, a reaction with an amino-substituted heterocyclic precursor and a suitable coupling partner in a one-pot synthesis could lead to the formation of more complex, fused heterocyclic systems.

Another plausible cascade sequence could be initiated by forming an amide derivative of this compound. For example, reaction with an ortho-alkynyl aniline (B41778) would yield an amide that, upon treatment with a suitable catalyst (e.g., a palladium or copper salt), could trigger a cascade of reactions. This might involve an initial intramolecular cyclization of the amide nitrogen onto the alkyne, followed by a subsequent rearrangement or further functionalization, all occurring in a single pot. Such strategies are commonly employed for the rapid construction of polycyclic aromatic systems.

While direct, documented examples are scarce, the principles of tandem and cascade reactions are broadly applicable. The 4-(difluoromethyl)-3-fluorophenyl moiety is a valuable pharmacophore, and its incorporation into complex molecular architectures via efficient synthetic strategies like tandem reactions is a logical and desirable goal in medicinal chemistry research. Future research may yet uncover specific and optimized tandem and cascade reactions that begin with this particular fluorinated benzoic acid.

Computational and Advanced Spectroscopic Characterization

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the electronic structure, geometry, and reactivity of molecules. For a compound like 4-(Difluoromethyl)-3-fluorobenzoic acid, these studies would offer significant insights into its properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict a variety of molecular properties.

Geometry Optimization and Conformational Analysis

A DFT-based geometry optimization would be the initial step in a computational study. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve analyzing the rotational barriers of the carboxylic acid and difluoromethyl groups to identify the global minimum energy conformer and other low-energy isomers. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a table format.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at a specified DFT level, e.g., B3LYP/6-311+G(d,p))

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C(ar)-C(ar) Data not available
Bond Length C(ar)-C(OOH) Data not available
Bond Length C(ar)-C(HF2) Data not available
Bond Length C-F (difluoromethyl) Data not available
Bond Length C-F (aromatic) Data not available
Bond Angle C-C-C (ring) Data not available
Dihedral Angle C(ar)-C(ar)-C-O (carboxyl) Data not available
Dihedral Angle C(ar)-C(ar)-C-H (difluoromethyl) Data not available

Note: This table is for illustrative purposes only. Actual data is not available in the literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. For this compound, FMO analysis would map the distribution of these orbitals and calculate their energy levels, providing insights into its electrophilic and nucleophilic sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: This table is for illustrative purposes only. Actual data is not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atoms, with positive potential near the acidic hydrogen.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. NBO analysis calculates the charge distribution on each atom and quantifies the stabilization energies associated with interactions between filled (donor) and empty (acceptor) orbitals. This would reveal the nature of the C-F bonds and the electronic effects of the fluorine substituents on the benzoic acid moiety.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
e.g., LP(O) e.g., σ(C-C)* Data not available
e.g., σ(C-H) e.g., σ(C-F)* Data not available

Note: This table is for illustrative purposes only. Actual data is not available in the literature.

Mechanistic Investigations through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, DFT calculations could be used to model its synthesis or its participation in subsequent chemical transformations. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This would provide valuable information on reaction barriers (activation energies) and thermodynamics, elucidating the most likely reaction pathways. However, no such mechanistic studies specifically focusing on this compound have been found in the reviewed literature.

Prediction of Spectroscopic Parameters

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to forecast NMR chemical shifts. nih.govrsc.org These methods involve calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry.

The prediction of ¹⁹F NMR chemical shifts, which are highly sensitive to the electronic environment, can be achieved with good accuracy using DFT calculations. nih.govnih.gov Methodologies such as B3LYP with basis sets like 6-31+G(d,p) have been shown to provide reliable predictions for fluorinated aromatic compounds, often with a mean absolute deviation of around 2 ppm. nih.gov For enhanced accuracy, scaling factors derived from correlating calculated values with experimental data for a set of known compounds can be applied. nih.gov

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using computational tools. nmrdb.orgnmrdb.org Online platforms and specialized software can simulate spectra based on the chemical structure, providing valuable insights into the expected spectral features. Machine learning algorithms, trained on large datasets of experimental spectra, are also emerging as a rapid and accurate method for NMR prediction. chemrxiv.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic compounds. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

NMR spectroscopy relies on the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the difluoromethyl proton, and the carboxylic acid proton. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data

Proton (H) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J in Hz)
COOH~11-13Singlet (broad)-
H-2~8.1-8.3Doublet of doublets³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 4-6
H-5~7.8-8.0Doublet of doublets³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 6-8
H-6~7.5-7.7Multiplet³J(H,H), ⁴J(H,F), ⁵J(H,F)
CHF₂~6.6-7.0Triplet²J(H,F) ≈ 50-60

Disclaimer: The predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon signals will be split by attached fluorine atoms, providing further structural confirmation.

Predicted ¹³C NMR Data

Carbon (C) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J in Hz)
COOH~165-170Singlet-
C-1~130-135Doublet³J(C,F) ≈ 3-5
C-2~125-130Doublet³J(C,F) ≈ 3-5
C-3~158-162Doublet¹J(C,F) ≈ 240-260
C-4~128-133Triplet²J(C,F) ≈ 20-30
C-5~115-120Doublet²J(C,F) ≈ 20-25
C-6~120-125Singlet-
CHF₂~110-115Triplet¹J(C,F) ≈ 230-250

Disclaimer: The predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The spectrum of this compound will show two distinct signals for the two different fluorine environments.

Predicted ¹⁹F NMR Data

Fluorine (F) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J in Hz)
Ar-F~ -110 to -115Multiplet³J(F,H), ⁴J(F,H), ⁴J(F,F)
CHF₂~ -120 to -130Doublet²J(F,H) ≈ 50-60

Disclaimer: The predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H-2, H-6, and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H-2 and C-2, H-5 and C-5, H-6 and C-6, and the CHF₂ proton with the CHF₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is key for identifying quaternary carbons and piecing together the molecular fragments.

Predicted Key HMBC Correlations

Proton Correlated Carbons
H-2C-4, C-6, COOH
H-5C-1, C-3
H-6C-2, C-4
CHF₂C-3, C-4, C-5

Disclaimer: The predicted correlations are based on the known structure of the molecule.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these techniques would provide a characteristic fingerprint based on the vibrations of its specific functional groups and skeletal framework.

Assignment of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its distinct functional moieties. The analysis would involve identifying frequencies for the carboxylic acid group, the difluoromethyl group, the carbon-fluorine bond, and the benzene (B151609) ring.

Based on established group frequency correlations for similar aromatic compounds, the following assignments would be anticipated:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Carboxylic Acid (-COOH) O-H stretching3300 - 2500 (broad)
C=O stretching1720 - 1680
C-O stretching1320 - 1210
O-H in-plane bending1440 - 1395
O-H out-of-plane bending960 - 875
Difluoromethyl (-CHF₂) C-H stretching3020 - 2980
C-F stretching (asymmetric)1150 - 1085
C-F stretching (symmetric)1080 - 1030
C-H bending1450 - 1350
Aromatic Ring (C-H) C-H stretching3100 - 3000
C-H in-plane bending1300 - 1000
C-H out-of-plane bending900 - 675
Aromatic Ring (C=C) C=C stretching1625 - 1430
Carbon-Fluorine (Aryl-F) C-F stretching1270 - 1100

Note: The exact positions of these bands can be influenced by electronic effects of the substituents and potential intermolecular hydrogen bonding in the solid state.

Vibrational Mode Analysis

A complete vibrational mode analysis would involve the correlation of all observed bands in the FT-IR and Raman spectra to specific molecular motions. This is often accomplished with the aid of computational methods, such as Density Functional Theory (DFT). By calculating the theoretical vibrational frequencies and comparing them with experimental data, a detailed and accurate assignment of the fundamental vibrational modes can be achieved. This analysis would also help to understand the coupling of different vibrations within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique allows for the differentiation of compounds with the same nominal mass but different elemental compositions. The exact mass is a critical parameter for confirming the molecular formula of the compound.

Theoretical Exact Mass of this compound (C₈H₅F₃O₂):

Ion SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M+H]⁺C₈H₆F₃O₂⁺191.0314
[M-H]⁻C₈H₄F₃O₂⁻189.0169
[M+Na]⁺C₈H₅F₃NaO₂⁺213.0134

Experimental determination of the monoisotopic mass with high accuracy (typically within 5 ppm) would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the protonated or deprotonated molecular ion of this compound. In an MS/MS experiment, the parent ion of interest is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable insights into the compound's structure.

Potential fragmentation pathways for the [M-H]⁻ ion could include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate group.

Loss of HF (20 Da) or other small neutral molecules.

For the [M+H]⁺ ion, fragmentation could involve:

Loss of H₂O (18 Da).

Loss of CO (28 Da).

A detailed analysis of the MS/MS spectrum would allow for the proposal of specific fragmentation mechanisms, further confirming the structure of the molecule.

Hyphenated Techniques (GC-MS, LC-MS/MS) for Purity and Trace Analysis

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometric detection, are indispensable for assessing the purity of a compound and for detecting it at trace levels in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would likely require derivatization (e.g., esterification) to increase its volatility. This technique would be suitable for separating the derivatized compound from volatile impurities and providing mass spectra for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of non-volatile compounds like carboxylic acids. It would allow for the separation of this compound from non-volatile impurities and its quantification at very low concentrations. The use of tandem mass spectrometry (MS/MS) in conjunction with liquid chromatography enhances selectivity by monitoring specific parent-to-fragment ion transitions, which is particularly useful for trace analysis in complex matrices.

Solid-State Structural Analysis

The solid-state analysis of organic molecules is crucial for determining their three-dimensional structure and the interactions that dictate their packing in a crystalline lattice. Techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are powerful tools in this regard.

Based on studies of similar benzoic acid derivatives, the molecular geometry of this compound is expected to feature a planar or near-planar phenyl ring. The carboxylic acid group is a key functional moiety, and its orientation relative to the aromatic ring is a critical conformational parameter. In many benzoic acid structures, the carboxylic acid group is often twisted slightly out of the plane of the phenyl ring. The presence of the difluoromethyl and fluoro substituents on the phenyl ring can influence the electronic distribution and steric environment, which in turn could affect bond lengths and angles within the molecule. For instance, studies on other fluorinated benzoic acids have shown distortions in the bond angles of the phenyl ring due to the presence of fluorine substituents.

Table 1: Expected General Crystallographic Parameters for a Fluorinated Benzoic Acid Derivative

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Z (molecules per unit cell) 2 or 4

This table represents typical values observed for similar small organic molecules and is for illustrative purposes.

Intermolecular interactions are the cornerstone of crystal engineering, dictating how molecules assemble in the solid state. For this compound, several key interactions are anticipated.

Hydrogen Bonding: The most prominent intermolecular interaction in the crystal structure of benzoic acids is the hydrogen bonding between the carboxylic acid groups. It is highly probable that molecules of this compound would form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties. This is a classic and robust supramolecular synthon observed in the vast majority of carboxylic acid crystal structures.

Halogen Bonding and Other Weak Interactions: The fluorine atoms in the difluoromethyl group and on the phenyl ring are capable of participating in various weak intermolecular interactions. While fluorine is a weak hydrogen bond acceptor, C-H···F interactions are often observed in the crystal packing of fluorinated organic compounds. Additionally, halogen bonding, where a halogen atom acts as an electrophilic species, could play a role in the crystal packing, potentially involving the fluorine atoms and the oxygen atoms of the carboxylic acid group or other nucleophilic sites. The presence of multiple fluorine atoms can lead to a complex network of these weaker interactions, which collectively contribute to the stability of the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical industry. Different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a primary technique for identifying and characterizing different polymorphic forms.

While there are no specific reports on the polymorphism of this compound, it is a possibility for this molecule. A PXRD study would involve analyzing the diffraction pattern of a powdered sample. The positions and intensities of the diffraction peaks are unique to a specific crystal structure. The discovery of different PXRD patterns for samples of this compound prepared under different crystallization conditions would be indicative of polymorphism.

Table 2: Hypothetical PXRD Peak Data for Two Polymorphs of a Benzoic Acid Derivative

Form A (2θ) Form B (2θ)
8.5° 9.2°
12.3° 13.1°
15.8° 16.5°
25.2° 26.0°

This table is a hypothetical representation to illustrate how PXRD data can differentiate between polymorphs and is not actual data for the subject compound.

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical composition. This is achieved by incorporating a second molecular species (a coformer) into the crystal lattice.

For this compound, co-crystallization could be explored to potentially enhance properties such as solubility or stability. Given the presence of the carboxylic acid group, a variety of coformers with complementary functional groups could be employed. For example, coformers containing pyridine (B92270) or amide functionalities could form strong hydrogen bonds with the carboxylic acid group of the target molecule, leading to the formation of new supramolecular synthons and, consequently, novel crystal structures with altered properties. The fluorinated nature of the molecule also opens up possibilities for co-crystallization with coformers that can participate in halogen bonding. Studies on other fluorobenzoic acids have demonstrated the successful use of co-crystallization to create a diverse range of solid forms with tailored properties.

Advanced Research Applications of 4 Difluoromethyl 3 Fluorobenzoic Acid

As a Versatile Synthon in Organic Synthesis

4-(Difluoromethyl)-3-fluorobenzoic acid has emerged as a valuable and versatile synthon, or building block, in the field of organic synthesis. Its unique substitution pattern, featuring both a difluoromethyl group and a fluorine atom on the aromatic ring, imparts distinct electronic properties and steric influences. This makes it a sought-after precursor for the construction of more complex and functionally diverse organic molecules. The presence of the difluoromethyl group, in particular, is of high interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing the metabolic stability and lipophilicity of the target molecules, which are crucial parameters in the design of bioactive compounds.

Precursor to Complex Fluorinated Organic Molecules

The strategic placement of the fluorine and difluoromethyl groups on the benzoic acid scaffold allows for a range of chemical transformations, making this compound an ideal starting material for the synthesis of intricate fluorinated organic molecules. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid halides, which then serve as handles for further molecular elaboration.

For instance, the conversion of the carboxylic acid to an acid chloride or its activation with coupling agents facilitates the formation of amide bonds with a wide array of amines, leading to the synthesis of complex amides and peptide-like structures. Furthermore, the aromatic ring itself can undergo various substitution reactions, allowing for the introduction of additional functional groups and the construction of highly substituted and sterically demanding molecular architectures. These complex fluorinated molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Building Block for Ligands and Catalysts

While direct research on the application of this compound as a building block for ligands and catalysts is not extensively documented in publicly available literature, its structural motifs are found in compounds used in these areas. The electronic properties imparted by the fluorine and difluoromethyl groups can influence the coordination chemistry of metal complexes. Ligands derived from this benzoic acid could potentially modulate the electronic environment of a metal center, thereby fine-tuning the catalytic activity and selectivity of the resulting catalyst.

The synthesis of bidentate or polydentate ligands incorporating the 4-(difluoromethyl)-3-fluorophenyl moiety could lead to novel catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The specific steric and electronic effects of the fluorinated substituents could offer advantages in terms of catalyst stability, turnover number, and enantioselectivity. Further research in this area could unlock the potential of this building block in the development of next-generation catalysts.

Role in Agrochemical Research

Intermediate in Novel Agrochemical Active Ingredient Synthesis

The general synthetic strategies for such compounds often involve the construction of a pyrazole ring bearing a difluoromethyl group, which is then coupled with a substituted aniline (B41778) or other aromatic amine. While the exact precursors may vary, the underlying importance of difluoromethyl-containing aromatic building blocks is evident. The development of efficient synthetic routes to these key intermediates is a continuous area of research in the agrochemical industry, and compounds like this compound represent potential starting points or key synthons in these multi-step processes.

Studies on Degradation Pathways of Related Agrochemicals

The environmental fate of agrochemicals is a critical aspect of their development and registration. Understanding the degradation pathways of these compounds is essential to assess their persistence, potential for bioaccumulation, and the formation of any potentially harmful metabolites. While specific degradation studies on agrochemicals directly derived from this compound are not widely reported, research on the degradation of other fluorinated pesticides provides valuable insights.

Studies on the microbial and photochemical degradation of fluorinated aromatic compounds, including those with structures analogous to potential derivatives of this compound, have been conducted. These studies often reveal that the carbon-fluorine bond is highly stable and resistant to cleavage. The degradation pathways of such compounds can be complex, involving hydroxylation, dehalogenation, and ring cleavage. For example, the degradation of some fluorinated benzoic acids by microorganisms has been shown to proceed via catechol intermediates, with the ultimate fate of the fluorine atoms being the formation of fluoride (B91410) ions. The insights gained from these studies are crucial for predicting the environmental behavior of new agrochemicals containing the 4-(difluoromethyl)-3-fluorophenyl moiety.

Contributions to Materials Science

The unique properties of fluorinated compounds make them attractive for applications in materials science. The incorporation of fluorine can enhance thermal stability, chemical resistance, and modify the optical and electronic properties of materials. While direct applications of this compound in materials science are not extensively documented, its structural features suggest potential uses in the synthesis of advanced materials.

For instance, fluorinated benzoic acids can be used as monomers or building blocks for the synthesis of specialty polymers, such as polyesters and polyamides. The resulting polymers would be expected to exhibit enhanced thermal stability and hydrophobicity due to the presence of the fluorinated groups. Furthermore, the polar nature of the carbon-fluorine bond could be exploited in the design of materials with specific dielectric properties or in the development of liquid crystals. The rigid aromatic core combined with the flexible difluoromethyl group could lead to molecules with interesting mesomorphic (liquid crystalline) behavior. Research in this area could lead to the development of new high-performance polymers and functional materials with tailored properties.

Synthesis of Monomers for Fluorinated Polymers

While direct evidence for the use of this compound in the synthesis of monomers for fluorinated polymers is not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable precursor. Fluorinated polymers are a significant class of materials known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. The synthesis of these polymers often begins with the creation of specialized fluorinated monomers.

The presence of both a difluoromethyl group and a fluorine atom on the benzene (B151609) ring of this compound makes it a candidate for incorporation into polymer structures to impart specific properties. The carboxylic acid group provides a reactive handle for polymerization reactions, such as esterification or amidation, to form polyesters or polyamides. The fluorine content of the resulting monomer would contribute to the desirable characteristics of the final fluorinated polymer. Research in the field of fluoropolymers continues to explore novel monomers to achieve enhanced performance characteristics.

Development of Specialty Chemicals and Functional Materials

Fluorinated benzoic acid derivatives are recognized as important building blocks in the synthesis of a variety of specialty chemicals and functional materials. Their utility stems from the unique electronic properties conferred by the fluorine substituents, which can influence reactivity, stability, and intermolecular interactions. For instance, fluorinated compounds are utilized in the development of organic semiconductors, light-emitting diodes, and sensors. The introduction of fluorine can enhance the chemical and biological stability of molecules, making them suitable for agrochemical and pharmaceutical applications.

Applications in Liquid Crystal Research

Fluorinated compounds play a crucial role in the design and synthesis of liquid crystals for display technologies. The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, such as the clearing point, viscosity, and dielectric anisotropy. The high polarity of the carbon-fluorine bond can be strategically utilized to control the molecular dipole moment, which is a key factor in the performance of liquid crystal displays.

Research has shown that fluorinated benzoic acids and their derivatives are versatile starting materials for the synthesis of various liquid crystal structures, including bent-shaped and calamitic mesogens. The presence of fluorine substituents can lead to the formation of desirable mesophases, such as nematic and smectic phases. While direct application of this compound in liquid crystal synthesis is not explicitly detailed in the available literature, its fluorinated aromatic structure makes it a plausible candidate for investigation in this field. The combination of a fluorine atom and a difluoromethyl group could offer a unique balance of polarity and steric effects to fine-tune the properties of novel liquid crystal materials.

Corrosion Inhibition Studies with Fluorinated Derivatives

Fluorinated organic compounds have been investigated as potential corrosion inhibitors for various metals and alloys. The effectiveness of these inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The presence of heteroatoms such as oxygen, nitrogen, and fluorine in the molecular structure can facilitate this adsorption process through the donation of lone pair electrons to the vacant d-orbitals of the metal.

Studies on benzoic acid derivatives have demonstrated their potential as corrosion inhibitors. The adsorption of these molecules on the metal surface can block the active corrosion sites and impede the electrochemical reactions responsible for corrosion. While specific studies on the corrosion inhibition properties of this compound derivatives were not found, the general principles of corrosion inhibition by organic molecules suggest that its derivatives could exhibit protective effects. The electron-withdrawing nature of the fluorine and difluoromethyl groups might influence the electron density of the aromatic ring and the carboxylic acid group, thereby affecting the adsorption mechanism and inhibition efficiency. Further research would be necessary to evaluate the potential of derivatives of this compound in this application.

Application in Radiochemistry and Positron Emission Tomography (PET)

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies heavily on the development of radiotracers labeled with positron-emitting isotopes. Fluorine-18 (B77423) is a widely used radionuclide for PET due to its favorable decay characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. The synthesis of ¹⁸F-labeled radiotracers is a critical area of research, with a focus on developing efficient and reliable labeling methods. tandfonline.com

Development of ¹⁸F-Labeled Analogues for Radiotracer Synthesis

The development of novel ¹⁸F-labeled radiotracers is essential for imaging a wide range of biological targets and processes. escholarship.org A common strategy involves the synthesis of ¹⁸F-labeled building blocks, or prosthetic groups, which can then be conjugated to a biomolecule of interest. rsc.org Benzoic acid derivatives have proven to be valuable precursors for such building blocks.

For instance, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a well-established reagent for labeling proteins and peptides. acs.org The synthesis of [¹⁸F]SFB typically involves the nucleophilic radiofluorination of a suitable precursor to produce 4-[¹⁸F]fluorobenzoic acid, which is then activated for conjugation. acs.org This approach highlights the importance of fluorinated benzoic acid scaffolds in the development of PET radiotracers.

While direct ¹⁸F-labeling of this compound is not explicitly described in the reviewed literature, its structural similarity to other fluorinated benzoic acids suggests its potential as a precursor for novel PET probes. The presence of the difluoromethyl group could offer advantages in terms of metabolic stability or target interaction of the resulting radiotracer.

Recent advancements in ¹⁸F-radiochemistry have focused on developing methods for the efficient incorporation of fluorine-18 into aromatic systems. frontiersin.orgfrontiersin.org These methods, which include transition metal-mediated and photo- or electro-catalytic radiofluorinations, could potentially be applied to the synthesis of ¹⁸F-labeled analogues of this compound. frontiersin.org

Methodologies for Modular Radiosynthesis

Modular radiosynthesis, also known as the building block approach, is a powerful strategy for the preparation of PET tracers. rsc.orgsnmjournals.org This approach involves the preparation of a small, ¹⁸F-labeled molecule (the building block) that can be readily coupled to a variety of targeting vectors, such as peptides, antibodies, or small molecules. rsc.orgsnmjournals.org This modularity allows for the rapid and efficient generation of a library of PET probes from a single, pre-labeled synthon. uni-muenchen.de

The use of ¹⁸F-labeled benzoic acid derivatives as building blocks is a well-established modular approach. rsc.org For example, activated esters of [¹⁸F]fluorobenzoic acid can be used to label biomolecules containing primary or secondary amines. acs.org This method has been successfully applied to the synthesis of a wide range of PET tracers for imaging various biological targets.

The development of automated radiosynthesis methods has further enhanced the utility of the modular approach, enabling the convenient and reproducible production of ¹⁸F-radiotracers for clinical and preclinical research. tandfonline.comescholarship.org These automated systems can be adapted to accommodate a variety of synthetic pathways and reagents, facilitating the production of diverse PET probes with limited resources. escholarship.orgescholarship.org

Given the established role of fluorinated benzoic acids in modular radiosynthesis, this compound represents a promising, yet unexplored, scaffold for the development of new ¹⁸F-labeled building blocks. The unique substitution pattern of this compound could lead to novel radiotracers with improved properties for PET imaging.

Environmental Chemistry Research of this compound

The introduction of fluorinated organic compounds into the environment is of increasing concern due to the strength of the carbon-fluorine bond, which often imparts persistence. nih.gov Research into the environmental fate and analytical monitoring of compounds such as this compound is crucial for understanding their potential impact. While direct studies on this specific compound are limited, research on structurally similar fluorinated and difluoromethylated aromatic compounds provides valuable insights into its likely environmental behavior and the methods for its detection.

Investigation of Environmental Fate and Degradation Mechanisms

The environmental fate of this compound is governed by its susceptibility to various degradation processes, including microbial breakdown and photochemical reactions. The presence of both a fluorine atom and a difluoromethyl group on the benzoic acid ring influences its persistence and the mechanisms of its degradation.

Microbial Degradation:

The biodegradation of aromatic compounds is a key process in their environmental removal. mdpi.com For halogenated benzoic acids, microbial degradation often proceeds under both aerobic and anaerobic conditions. nih.gov Studies on monofluorobenzoic acids have shown that microorganisms, such as certain species of Pseudomonas, can utilize them as a carbon source. nih.gov The degradation pathway typically involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. The position of the fluorine substituent can significantly affect the rate and pathway of degradation.

Potential Microbial Degradation Pathway of a Related Compound

StepReactionIntermediate CompoundNotes
1Dioxygenation4-(Difluoromethyl)-3-fluoro-dihydroxy-cyclohexadienoic acidInitial attack on the aromatic ring by dioxygenase enzymes.
2Dehydrogenation4-(Difluoromethyl)-3-fluoro-catecholFormation of a catechol intermediate.
3Ring CleavageFluorinated aliphatic acidsOpening of the aromatic ring.
4Further DegradationMineralization or persistent fluorinated byproductsThe fate of the difluoromethyl group is a key factor in complete degradation.

This table represents a hypothesized degradation pathway based on known mechanisms for similar compounds and is not based on direct experimental evidence for this compound.

Photochemical Degradation:

Photodegradation, driven by sunlight, is another important environmental process for the transformation of aromatic compounds. nih.gov Research on the photocatalytic reactions of aromatic compounds indicates that the difluoromethyl group can be involved in these transformations. mdpi.comnih.gov While direct photolysis of the C-F bond is energetically demanding, photocatalytic processes on the surface of minerals or in the presence of photosensitizers can facilitate the degradation of fluorinated compounds. The process often involves the generation of highly reactive species, such as hydroxyl radicals, which can attack the aromatic ring.

For fluorinated benzoic acids, photodegradation can lead to the formation of various intermediates. Studies on other halogenated aromatic compounds have shown that they can be persistent in the environment and may be transported over long distances. nih.govresearchgate.net The photochemical fate of this compound is likely to involve initial transformation of the aromatic ring, with the potential for the difluoromethyl group to be released as smaller fluorinated compounds.

Analytical Method Development for Environmental Monitoring

The reliable detection and quantification of this compound in environmental matrices such as soil and water are essential for monitoring its presence and understanding its distribution. The development of sensitive and specific analytical methods is a key area of research. Challenges in the analysis of fluorinated compounds in environmental samples often arise from matrix effects, where other components in the sample can interfere with the detection of the target analyte. nih.govsemanticscholar.orgresearchgate.net

Chromatographic and Mass Spectrometric Techniques:

High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), are powerful tools for the analysis of organic contaminants in the environment. nih.gov For fluorinated benzoic acids, reversed-phase HPLC is a common separation technique.

A study on the determination of perfluorinated carboxylic acids in environmental matrices highlighted a method using dispersive solid-phase extraction for sample cleanup, followed by liquid chromatography-mass spectrometry. This approach achieved good recovery rates and low limits of quantitation. nih.gov While this study did not specifically include this compound, the methodology is applicable to a broad range of fluorinated acids.

Sample Preparation and Extraction:

The effective extraction of the target analyte from complex environmental samples is a critical step in the analytical process. For soil and sediment samples, this often involves solvent extraction, followed by a cleanup step to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from water samples.

Illustrative Analytical Parameters for Related Fluorinated Benzoic Acids

Analytical TechniqueSample MatrixExtraction/CleanupLimit of Quantitation (LOQ)Reference
LC-MS/MSSoil, Sediment, SludgeDispersive Solid-Phase Extraction1 ppb nih.gov
GC-MSUrineSolid-Phase Extraction-Not specified

This table presents data from studies on other fluorinated carboxylic acids and serves as an example of the types of analytical methods and performance characteristics that would be relevant for the analysis of this compound.

Future Research Directions and Unexplored Potential

Expansion of Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 4-(difluoromethyl)-3-fluorobenzoic acid and its derivatives, future research will likely focus on harnessing the power of photocatalysis, electrocatalysis, and biocatalysis to create more sustainable synthetic routes.

Photocatalytic and Electrocatalytic Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds under mild conditions. mdpi.comresearchgate.netvapourtec.comnumberanalytics.com Future research could explore the direct C-H difluoromethylation of a 3-fluorobenzoic acid precursor using photocatalytic methods. mdpi.com These reactions often utilize a photocatalyst that, upon light absorption, can initiate the formation of a difluoromethyl radical from a suitable precursor. qmul.ac.uk The exploration of different photocatalysts, both transition-metal-based and organic dyes, could lead to optimized conditions for the synthesis of this compound. mdpi.comresearchgate.net

Electrochemical methods offer a reagent-free alternative for driving challenging reactions. numberanalytics.com Electrosynthesis can be employed for C-F bond formation and cleavage, presenting a potential avenue for the synthesis and functionalization of fluorinated benzoic acids. rsc.orgrsc.org Future studies could investigate the electrocatalytic carboxylation of a difluoromethylated and fluorinated benzene (B151609) derivative or the electrochemical C-H functionalization of a suitable precursor. The ability to control reaction pathways through applied potential could offer high selectivity and efficiency.

A comparative overview of potential sustainable methods is presented in Table 1.

MethodologyPotential AdvantagesKey Research Focus
PhotocatalysisMild reaction conditions, high selectivity, use of visible light as a renewable energy source. numberanalytics.comDevelopment of efficient photocatalysts, optimization of light source and reaction medium.
ElectrocatalysisAvoids stoichiometric chemical oxidants/reductants, precise control over reaction potential. numberanalytics.comDesign of selective electrode materials, understanding of reaction mechanisms at the electrode-solution interface.

Biocatalytic Transformations

Biocatalysis offers an environmentally friendly and highly selective approach to chemical synthesis. researchgate.net The enzymatic transformation of fluorinated compounds is a growing field with significant potential. researchgate.net Research into the biocatalytic transformation of fluorinated benzoic acids has shown that microorganisms can perform efficient conversions. For instance, some bacterial strains are capable of hydroxylating fluorobenzoates, while certain fungi can reduce them to the corresponding benzyl (B1604629) alcohols.

Future research could focus on identifying or engineering enzymes capable of acting on this compound. This could involve screening microbial cultures for novel enzymatic activities or using directed evolution to tailor existing enzymes for specific transformations. Potential biocatalytic transformations could include hydroxylation, reduction of the carboxylic acid, or even C-H activation at other positions on the aromatic ring. nih.gov The high chemo-, regio-, and stereoselectivity of enzymes could provide access to novel derivatives of this compound that are difficult to obtain through traditional chemical methods.

Exploration of Novel Reactivity Patterns

The electronic properties conferred by the fluorine and difluoromethyl substituents are expected to endow this compound with unique reactivity. Future research should aim to explore and harness these properties to develop novel chemical transformations.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy for the efficient synthesis of complex molecules. acs.org The C-H bonds on the aromatic ring of this compound are potential targets for direct functionalization. Transition-metal-catalyzed C-H activation, often directed by the carboxylic acid group, could enable the introduction of new substituents at specific positions. acs.orgdntb.gov.ua For example, palladium-catalyzed C-H activation has been used for the meta-functionalization of benzoic acid derivatives. dntb.gov.ua Investigating the directing group ability of the carboxylic acid in the context of the existing fluorine and difluoromethyl groups will be a key area of research.

Furthermore, photocatalytic C-H difluoromethylation of aromatic compounds is a well-established field, and exploring the reverse reaction or further C-H functionalization on the difluoromethylated ring could lead to novel structures. mdpi.comnih.gov The development of late-stage functionalization methods for molecules containing the 4-(difluoromethyl)-3-fluorobenzoyl moiety would be highly valuable for medicinal and agrochemical research. rsc.orgrsc.org

Supramolecular Catalysis

The ability of carboxylic acids to form hydrogen bonds and participate in other non-covalent interactions makes them excellent candidates for supramolecular chemistry. rsc.org Fluorinated carboxylic acids, in particular, can exhibit altered hydrogen bonding capabilities and engage in fluorine-specific interactions. rsc.orgiucr.orgnih.gov Future research could explore the use of this compound as a building block for the construction of supramolecular assemblies. dntb.gov.uanih.govpnas.org

These assemblies could function as catalysts, reaction vessels, or recognition elements. For example, the formation of hydrogen-bonded dimers or polymers could create confined environments that influence the selectivity of chemical reactions. The fluorine and difluoromethyl groups could play a crucial role in directing the self-assembly process and modulating the properties of the resulting supramolecular structures. nih.gov

Advanced Materials Development

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and specific electronic characteristics, make them attractive components for advanced materials. This compound could serve as a valuable monomer or building block for the creation of novel polymers and metal-organic frameworks (MOFs).

The incorporation of fluorinated moieties into polymers can significantly enhance their properties, including thermal stability, hydrophobicity, and gas permeability. Future research could investigate the polymerization of this compound or its derivatives to create novel fluorinated polyesters or polyamides. These materials could find applications in high-performance coatings, membranes, and electronic devices.

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. scilit.com Fluorinated linkers are known to impart hydrophobicity and can influence the gas sorption and catalytic properties of MOFs. researchgate.netqmul.ac.ukrsc.orgscilit.com this compound could be employed as a linker in the synthesis of novel MOFs. The resulting materials could exhibit unique pore environments and functionalities due to the presence of both fluorine and difluoromethyl groups. These fluorinated MOFs could be explored for applications in gas storage and separation, catalysis, and sensing.

Potential applications in materials science are summarized in Table 2.

Material ClassPotential PropertiesPotential Applications
Fluorinated PolymersHigh thermal stability, chemical resistance, hydrophobicity, specific optical and electronic properties.High-performance coatings, separation membranes, advanced optical and electronic components.
Metal-Organic Frameworks (MOFs)Tunable porosity, high surface area, enhanced hydrophobicity, unique catalytic and sorption sites. researchgate.netscilit.comGas storage and separation, heterogeneous catalysis, chemical sensing, drug delivery.

Integration into Responsive Materials

The electronic properties endowed by the fluorine and difluoromethyl substituents make this compound an intriguing candidate for the development of responsive or "smart" materials. These materials can change their physical or chemical properties in response to external stimuli such as light, temperature, pH, or electric fields.

Future research could focus on incorporating this molecule as a functional monomer into polymers. The polarity and hydrogen bonding capability of the carboxylic acid group, combined with the lipophilic and electronically distinct nature of the fluorinated groups, could lead to polymers that exhibit tunable responses. For instance, changes in pH could alter the protonation state of the carboxylic acid, triggering conformational changes in the polymer backbone and leading to macroscopic shifts in properties like solubility or swelling behavior.

Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. The distinct hydrophilic (carboxylic acid) and hydrophobic/fluorophilic (fluorinated benzene ring) portions of this compound make it an ideal candidate for forming sophisticated self-assembled systems like monolayers, micelles, or vesicles.

Exploratory studies could investigate the formation of self-assembled monolayers (SAMs) on various substrates. The nature of the packing and orientation of the molecules in these monolayers could be influenced by the interplay of hydrogen bonding from the acid group and dipole-dipole interactions from the C-F bonds. Such fluorinated SAMs are of interest for creating surfaces with tailored wettability, friction, and biocompatibility. The specific stereoelectronic profile of the difluoromethyl group compared to a trifluoromethyl or a single fluorine atom could lead to unique packing arrangements and surface properties.

Deeper Mechanistic Understanding

To fully exploit this compound in synthesis and materials design, a more profound understanding of its reaction mechanisms and intermolecular interactions is essential.

In Situ Spectroscopic Studies of Reaction Intermediates

Many synthetic transformations involving fluorinated aromatics proceed through fleeting, highly reactive intermediates. Future research employing in situ spectroscopic techniques, such as rapid-injection NMR or stopped-flow infrared spectroscopy, could provide unprecedented insight into the formation and fate of these species. By observing reactions as they happen, researchers could directly identify key intermediates in, for example, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions involving this molecule. This knowledge is critical for optimizing reaction conditions, improving yields, and potentially discovering new modes of reactivity.

Advanced Computational Simulations

Complementing experimental work, advanced computational simulations offer a powerful tool for predicting the behavior of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule.

Future computational studies could focus on:

Reaction Pathways: Simulating the energy landscapes of proposed reaction mechanisms to identify the most favorable pathways and transition states. This can guide the design of more efficient synthetic routes.

Intermolecular Interactions: Modeling how molecules of this compound interact with each other and with other molecules, such as solvents or biological targets. This is crucial for understanding self-assembly and predicting binding affinities in drug design.

Material Properties: Predicting the bulk properties of materials incorporating this compound, which could accelerate the discovery of new materials with desired characteristics.

Computational MethodPotential Application for this compoundPredicted Outcome
Density Functional Theory (DFT)Calculation of reaction energy profilesIdentification of rate-determining steps and key intermediates.
Molecular Dynamics (MD)Simulation of self-assembly in solutionPrediction of micelle formation and morphology.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzyme-ligand interactionsElucidation of binding modes to target proteins.

Applications in Emerging Research Fields

The unique electronic nature of the C-F bond and the difluoromethyl group positions this compound for exploration in cutting-edge technological areas.

Quantum Computing Materials

The field of quantum computing relies on the ability to control the quantum states of matter. Materials containing specific atomic nuclei with non-zero spin, like ¹⁹F (which has a nuclear spin of 1/2 and 100% natural abundance), are of interest for developing qubits, the fundamental units of quantum information.

Future speculative research could explore the incorporation of this compound into highly ordered structures, such as metal-organic frameworks (MOFs) or precisely defined oligomers. In such a controlled environment, the ¹⁹F nuclei could potentially be addressed and manipulated using techniques like nuclear magnetic resonance. The well-defined placement of fluorine atoms within a rigid framework is a key prerequisite for creating arrays of interacting qubits. While highly exploratory, this direction represents a frontier where the specific fluorine content of this molecule could be leveraged for next-generation computing technologies.

Sensor Technologies

The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties, making them attractive candidates for sensor applications. While no studies have directly employed this compound in sensor technology, the characteristics of analogous fluorinated aromatic compounds provide a strong basis for future exploration.

The electron-withdrawing nature of both the difluoromethyl group and the fluorine atom can modulate the acidity of the carboxylic acid and the electron density of the aromatic ring. These properties could be harnessed in the design of novel electrochemical and optical sensors. For instance, the benzoic acid moiety can act as a recognition site for specific analytes, and the fluorine substituents could fine-tune the sensitivity and selectivity of the sensor.

Table 1: Potential Sensor Applications for this compound Derivatives

Sensor TypePotential AnalyteSensing Mechanism
Electrochemical SensorMetal Ions, AminesChanges in redox potential upon analyte binding to the carboxylic acid group.
Fluorescent SensorpH, AnionsModulation of fluorescence emission based on protonation state or anion interaction.
Gas SensorVolatile Organic Compounds (VOCs)Alterations in conductivity or optical properties of a material incorporating the compound upon exposure to VOCs.

Future research could involve the synthesis of derivatives of this compound, such as esters or amides, which could then be incorporated into polymers or onto electrode surfaces to create novel sensing platforms. The unique electronic signature imparted by the difluoromethyl and fluoro substituents could lead to sensors with enhanced performance characteristics compared to their non-fluorinated counterparts.

Addressing Synthetic Challenges and Scale-Up Investigations

The successful application of any novel compound is contingent upon the development of efficient and scalable synthetic routes. The synthesis of this compound presents several challenges that are common in the preparation of polyfluorinated aromatic compounds.

The introduction of the difluoromethyl group onto an aromatic ring is a particularly challenging transformation. While numerous methods for difluoromethylation have been developed, many rely on expensive reagents, harsh reaction conditions, or have limited substrate scope. A key area of future research will be to identify or develop a robust and cost-effective method for the difluoromethylation step in the synthesis of this specific benzoic acid derivative.

Table 2: Potential Synthetic Strategies and Associated Challenges

Synthetic ApproachKey TransformationPotential Challenges
Late-stage DifluoromethylationIntroduction of a CHF2 group onto a pre-functionalized 3-fluorobenzoic acid derivative.Reagent cost and availability, regioselectivity, functional group tolerance.
Building Block ApproachSynthesis from a precursor already containing the 4-(difluoromethyl)-3-fluorophenyl moiety.Availability and synthesis of the starting material.
Electrochemical SynthesisAnodic fluorination or difluoromethylation.Control of reaction conditions, electrode passivation.

Furthermore, the scale-up of any developed synthetic route will require careful consideration of factors such as reaction kinetics, heat transfer, and purification methods. The presence of multiple fluorine substituents can also pose challenges in terms of reaction monitoring and product isolation. Detailed process development and optimization studies will be crucial to enable the production of this compound in quantities sufficient for extensive research and potential commercial applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(difluoromethyl)-3-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step fluorination and carboxylation reactions. A common approach starts with a brominated or chlorinated benzoic acid precursor, where difluoromethyl groups are introduced via nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For regioselective fluorination, temperature control (e.g., −78°C for kinetic control) and solvent choice (e.g., anhydrous DMF or THF) are critical. Post-synthetic purification via recrystallization or column chromatography is essential to achieve >95% purity . Challenges include minimizing side reactions (e.g., over-fluorination) and optimizing stoichiometry for intermediates.

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in fluorinated benzoic acid derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (employing programs like SHELXL ) is the gold standard for confirming the positions of fluorine substituents and carboxyl groups. For NMR, 19F^{19}\text{F} NMR is indispensable for distinguishing between regioisomers (e.g., 3- vs. 4-fluorine substitution). Coupling patterns in 1H^{1}\text{H} NMR (e.g., splitting due to vicinal fluorines) and 13C^{13}\text{C} DEPT experiments further clarify substitution patterns. Computational tools (e.g., density functional theory) can predict chemical shifts to validate experimental data .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic fluorination and carboxyl group. Solubility can be enhanced using polar aprotic solvents (e.g., DMSO) or by forming sodium/potassium salts. Stability studies under varying pH (e.g., 2–12) and temperature (−20°C to 25°C) reveal decomposition above 40°C or in strongly basic conditions. Storage recommendations include inert atmospheres (argon) and desiccated environments to prevent hydrolysis of the difluoromethyl group .

Advanced Research Questions

Q. How does the electronic effect of the difluoromethyl group influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : The electron-withdrawing nature of the difluoromethyl group activates specific positions on the benzene ring for electrophilic substitution. For Suzuki-Miyaura couplings, the carboxyl group directs palladium catalysts to the ortho position, while fluorine substituents modulate electronic density. Computational studies (e.g., Hirshfeld charge analysis) predict reactive sites, validated by LC-MS monitoring of reaction intermediates. Competing pathways (e.g., protodefluorination) require careful control of base strength (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) .

Q. What experimental and computational strategies are used to study its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities to targets like cyclooxygenase-2 (COX-2). Fluorine’s van der Waals radius and electronegativity enable unique hydrophobic and electrostatic interactions, mapped via co-crystallization (e.g., PDB deposition). Molecular dynamics simulations (Amber or GROMACS) model ligand-receptor dynamics, while QSAR models correlate substituent effects (e.g., fluorine vs. trifluoromethyl) with bioactivity .

Q. How can isotopic labeling (e.g., 18F^{18}\text{F} or 2H^{2}\text{H}) aid in metabolic pathway tracing or pharmacokinetic studies?

  • Methodological Answer : 18F^{18}\text{F}-labeling via late-stage fluorination (e.g., using 18F^{18}\text{F}-KF/Kryptofix) enables PET imaging to track in vivo distribution. Deuterated analogs (e.g., -CF2_2D) improve metabolic stability by reducing CYP450-mediated oxidation, assessed via LC-HRMS. Isotope effects on reaction rates (e.g., kHk_{\text{H}}/kDk_{\text{D}}) are studied using kinetic isotope experiments .

Data Contradictions and Resolution

  • Contradiction : Some studies report conflicting regioselectivity in fluorination (e.g., meta vs. para substitution).

    • Resolution : Discrepancies arise from solvent polarity and catalyst choice. For example, using CuI vs. Pd(PPh3_3)4_4 alters transition-state geometry, verified by control experiments with isotopically labeled substrates .
  • Contradiction : Variability in reported melting points (e.g., 145–155°C).

    • Resolution : Impurities (e.g., residual solvents) and polymorphic forms (analyzed via PXRD) account for differences. Standardized recrystallization protocols (e.g., ethanol/water mixtures) improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.